

High-Performance Liquid Chromatography (HPLC) Methods for Kigamicin C Analysis

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Compound of Interest

Compound Name: *Kigamicin C*

Cat. No.: *B016708*

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Application Note & Technical Guide

Abstract

Kigamicin C is a polycyclic ether antibiotic belonging to the **Kigamicin** complex (A–E), isolated from *Amycolatopsis* sp.[1] ML630-mF1.[1][2][3][4] It has garnered significant attention in oncology for its unique "anti-austerity" mechanism, selectively targeting cancer cells (e.g., pancreatic PANC-1) under nutrient-starved conditions.[1] This guide provides a comprehensive technical protocol for the separation, identification, and quantification of **Kigamicin C** using HPLC-DAD and LC-MS/MS. The methods detailed herein address the specific challenges of resolving the **Kigamicin C** analogue from its structural congeners (A, B, D, E) and offer a robust framework for purity assessment in drug development workflows.

Introduction & Compound Profile

The Target: Kigamicin C

Kigamicin C is a benzochromenone-containing polycyclic ether glycoside.[1] Its structure features a bulky hydrophobic core linked to hydrophilic sugar moieties, creating an amphiphilic profile that dictates the chromatographic strategy.

- Chemical Formula: $C_{41}H_{47}NO_{16}$ [1]
- Molecular Weight: ~809.8 g/mol [1]

- Source: Fermentation broth of *Amycolatopsis* sp.[1][5] ML630-mF1.[1][2][3][4]
- Mechanism of Action: Inhibits the tolerance of cancer cells to nutrient starvation, likely by blocking the Akt signaling pathway.[6][7][8]

Analytical Challenges

- Analogue Resolution: Kigamicins A, B, C, D, and E differ only by minor variations in sugar methylation or acylation. High-resolution separation is required to prevent co-elution.[1]
- Detection: The benzochromenone chromophore allows for UV detection, but sensitivity can be limited in complex biological matrices, necessitating MS confirmation.
- Stability: The glycosidic bonds are susceptible to hydrolysis under strongly acidic conditions or high temperatures.[1]

Method Development Strategy

The separation of **Kigamicin C** relies on Reverse Phase Chromatography (RP-HPLC).[1] The hydrophobic polycyclic core interacts strongly with C18 stationary phases, while the glycosidic groups provide the differential polarity needed to separate the analogues.

Mobile Phase Selection

- Solvent A (Aqueous): Water + 0.1% Formic Acid.[1] The acid is critical to suppress the ionization of silanols on the column (reducing tailing) and to protonate the molecule for positive mode ESI-MS.[1]
- Solvent B (Organic): Acetonitrile (ACN) + 0.1% Formic Acid.[1] ACN is preferred over Methanol for its lower viscosity (lower backpressure) and sharper peak shape for polycyclic ethers.[1]

Column Selection[1]

- Primary Choice: C18 (Octadecylsilane) with end-capping.[1]
 - Rationale: High surface area and carbon load are needed to retain the bulky hydrophobic core.[1]

- Pore Size: 100–120 Å is sufficient (MW < 2000 Da).[1]

Detailed Protocol 1: Analytical HPLC-DAD (QC & Purity)

Objective: Routine purity analysis and quantification of **Kigamicin C** in fermentation extracts or purified fractions.

Instrumentation Parameters

Parameter	Setting
System	HPLC with Diode Array Detector (DAD)
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent
Column Temp	30°C (Controlled)
Flow Rate	1.0 mL/min
Injection Vol	10–20 µL
Detection	UV at 254 nm (aromatic core) and 360 nm (conjugated system); Scan 200–600 nm

Gradient Program

The following gradient is designed to separate the polar impurities early and resolve the **Kigamicin** complex (A-E) in the middle of the run.

Time (min)	% Solvent A (0.1% FA in H ₂ O)	% Solvent B (0.1% FA in ACN)	Phase
0.0	90	10	Equilibration
2.0	90	10	Isocratic Hold
25.0	10	90	Linear Gradient
30.0	0	100	Wash
35.0	0	100	Hold
36.0	90	10	Re-equilibration
45.0	90	10	End

Sample Preparation[1]

- Stock Solution: Dissolve 1 mg of **Kigamicin C** standard in 1 mL of Methanol (HPLC grade). Vortex until clear.
- Working Solution: Dilute stock 1:10 with Mobile Phase A/B (50:50) to match initial gradient conditions and prevent peak distortion.[1]
- Filtration: Filter through a 0.22 µm PTFE syringe filter before injection.

Detailed Protocol 2: LC-MS/MS (Identification & Sensitivity)

Objective: Trace-level detection and confirmation of **Kigamicin C** in complex biological matrices (e.g., plasma, cell lysate).

Instrumentation Parameters

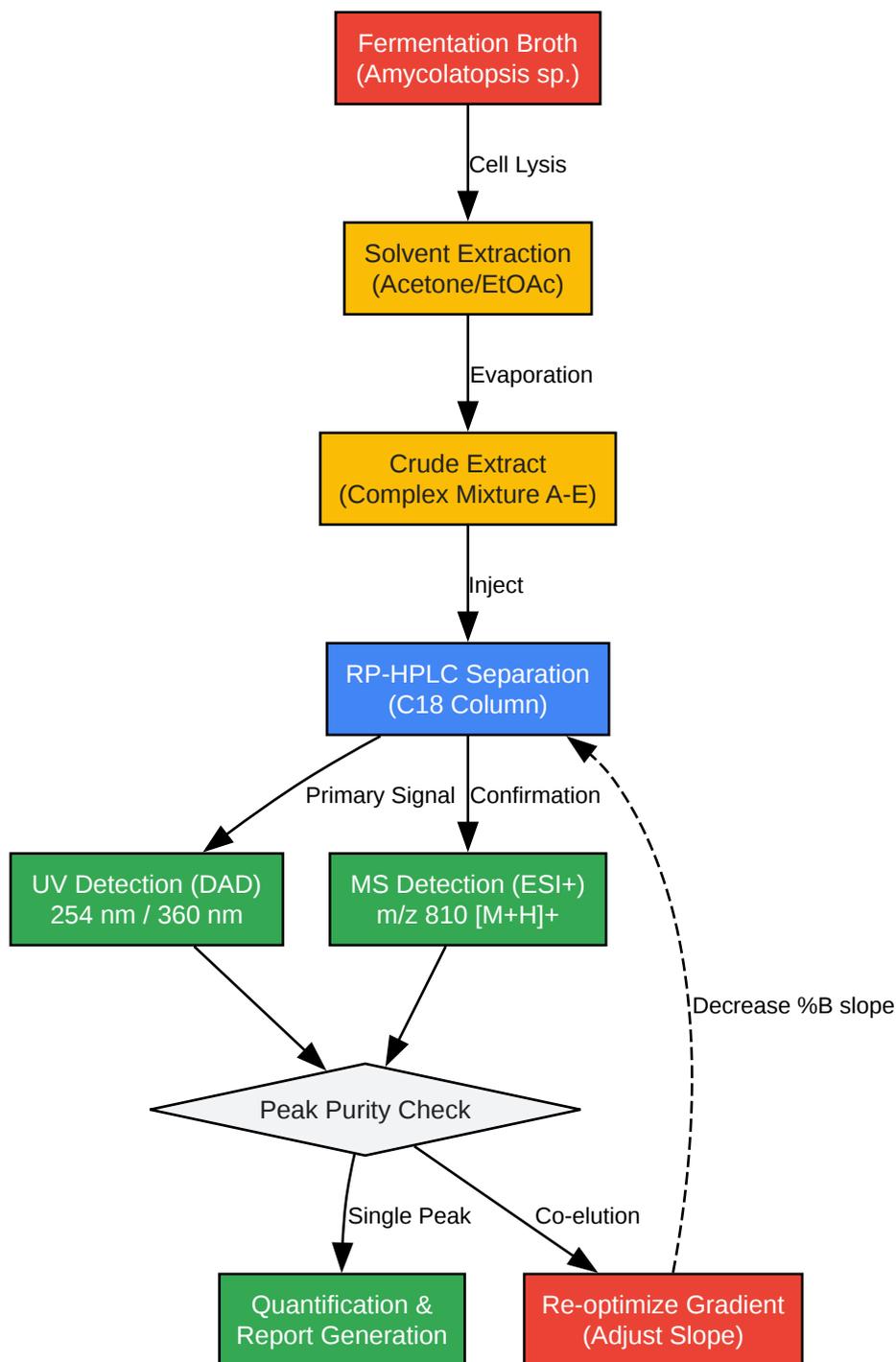
Parameter	Setting
System	UHPLC coupled to Triple Quadrupole MS
Column	Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m)
Flow Rate	0.3 mL/min
Mobile Phase	A: H ₂ O + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid

MS Source Conditions (ESI Positive)

- Ionization Mode: Electrospray Ionization (ESI+)[1]
- Capillary Voltage: 3.5 kV
- Desolvation Temp: 350°C
- Cone Voltage: Optimized per instrument (typically 30–50 V)
- Target Ions:
 - [M+H]⁺: ~810.3 m/z[1]
 - [M+Na]⁺: ~832.3 m/z (Common adduct for polyethers)[1]
 - [M+NH₄]⁺: ~827.3 m/z (If ammonium buffer is used)[1]

Visualization: Analytical Workflow & Logic

The following diagram illustrates the logical flow from fermentation to analytical confirmation, highlighting the critical decision points based on physicochemical properties.



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Caption: Workflow for the extraction, separation, and validation of **Kigamicin C** from fermentation broth.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Peak Tailing	Secondary interactions with silanols.[1]	Ensure 0.1% Formic Acid is fresh.[1] Consider increasing to 0.1% TFA (if not using MS). [1]
Co-elution of Analogues	Gradient too steep.	Decrease gradient slope (e.g., 0.5% B/min) around the elution time (20-30 min).
Low Sensitivity (MS)	Ion suppression or wrong polarity.[1]	Check matrix effect. Switch to Ammonium Formate (5mM) buffer.[1] Ensure ESI Positive mode.
Carryover	Stickiness of polycyclic core.[1]	Add a needle wash step with 90% ACN/10% Water.[1] Run a blank injection between samples.[1]

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